rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Overview
Description
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with methoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the methoxycarbonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or additional carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic activity in industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(methoxycarbonyl)cyclopentanecarboxylic acid: A stereoisomer with different spatial arrangement of substituents.
Cyclopentanecarboxylic acid: Lacks the methoxycarbonyl group, leading to different reactivity and applications.
Methoxycarbonylcyclopentane: Lacks the carboxylic acid group, affecting its chemical behavior and uses.
Uniqueness
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
KYGFHAUBFNTXFK-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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